Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a methanone bridge, which is further connected to a dihydrothiazole group
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has shown potential as an anticancer agent. Studies have indicated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and causing cell cycle arrest .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as a precursor for materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, an amine, and a ketone.
Attachment of the Dihydrothiazole Group: The dihydrothiazole moiety can be introduced through the reaction of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine and dihydrothiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to an alcohol.
Substitution: The aromatic ring in the benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzo[d][1,3]dioxole moiety.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer properties.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone apart is its combined structural features, which allow it to interact with multiple biological targets, potentially leading to synergistic effects in therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(13-1-2-14-15(9-13)22-11-21-14)19-6-3-12(4-7-19)10-24-17-18-5-8-23-17/h1-2,9,12H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEHUEZNJXWCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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